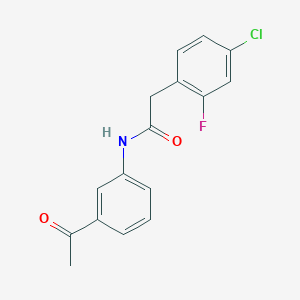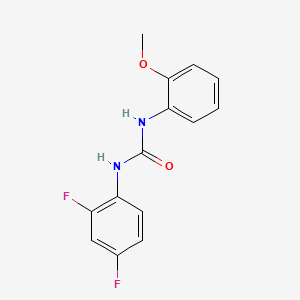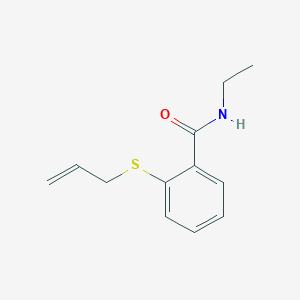
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide, also known as BPCA, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. BPCA is a member of the acetamide family, and its chemical structure consists of a bromophenoxy group, a cyanophenyl group, and an acetamide group.
作用機序
The mechanism of action of 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide is not fully understood, but it is believed to involve the modulation of several signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, the nuclear factor kappa B (NF-κB) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been reported to inhibit the activation of these pathways, leading to the downregulation of pro-inflammatory cytokines, the induction of apoptosis, and the reduction of tumor growth.
Biochemical and Physiological Effects
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been reported to induce cell cycle arrest and apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the activation of NF-κB and MAPK pathways, and attenuate the infiltration of immune cells. In neurological disorder research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been reported to improve cognitive function, reduce neuroinflammation, and protect against neuronal damage.
実験室実験の利点と制限
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. However, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide also has some limitations, such as its relatively high cost, limited availability, and potential toxicity at high concentrations.
将来の方向性
There are several future directions for 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide research, including the investigation of its pharmacokinetics and pharmacodynamics in vivo, the development of novel 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide derivatives with improved efficacy and safety profiles, and the evaluation of 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide in combination with other therapeutic agents for the treatment of various diseases. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the biological effects of 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide and to identify its specific targets.
Conclusion
In conclusion, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide, or 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide, is a chemical compound with promising potential as a therapeutic agent in cancer, inflammation, and neurological disorders. 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been shown to modulate several signaling pathways, induce apoptosis, and reduce tumor growth, inflammation, and neuroinflammation. Although 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has some limitations, its advantages and potential future directions make it an exciting area of scientific research.
合成法
The synthesis of 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide involves the reaction of 2-bromophenol and 2-cyanophenylacetic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide as a white solid with a melting point of 120-121°C.
科学的研究の応用
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been studied extensively for its potential as a therapeutic agent in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been shown to inhibit the growth of cancer cells and induce apoptosis through the modulation of several signaling pathways. In inflammation research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been reported to reduce the production of pro-inflammatory cytokines and chemokines in vitro and in vivo. In neurological disorder research, 2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide has been shown to improve cognitive function and reduce neuroinflammation in animal models.
特性
IUPAC Name |
2-(2-bromophenoxy)-N-(2-cyanophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-6-2-4-8-14(12)20-10-15(19)18-13-7-3-1-5-11(13)9-17/h1-8H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORVZWNTICPQKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-bromo-4-{[1-(4-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)acetic acid](/img/structure/B5462685.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(2-methoxybenzoyl)amino]acryloyl}leucine](/img/structure/B5462692.png)
![N-ethyl-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5462698.png)
![1-[2-(1,4-dimethyl-1,4,9-triazaspiro[5.5]undec-9-yl)pyrimidin-4-yl]piperidin-4-ol](/img/structure/B5462706.png)
![2-{2-[4-(acetyloxy)-2-chloro-5-methoxyphenyl]vinyl}-8-quinolinyl acetate](/img/structure/B5462708.png)
![ethyl 2-[4-(allyloxy)-3,5-diiodobenzylidene]-5-[4-(dimethylamino)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5462715.png)
![(2S*,4S*,5R*)-5-(2-chlorophenyl)-4-{[(2-hydroxyethyl)amino]carbonyl}-1,2-dimethylpyrrolidine-2-carboxylic acid](/img/structure/B5462725.png)

![N-[1-(2-methoxyphenyl)ethyl]-N-methylpyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5462748.png)

![N-(3,4-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5462768.png)
![2-{[(3-benzyl-1-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]amino}-2-methylpropanoic acid](/img/structure/B5462775.png)
![4-methyl-N-({2-[3-(trifluoromethyl)phenoxy]pyridin-3-yl}methyl)benzamide](/img/structure/B5462780.png)
